molecular formula C8H18N2O3 B1444165 tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate CAS No. 1181404-95-4

tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate

Cat. No.: B1444165
CAS No.: 1181404-95-4
M. Wt: 190.24 g/mol
InChI Key: SWALAYUOXONVQW-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(aminooxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1-aminooxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWALAYUOXONVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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